Barnidipine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barnidipine is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It is used in the treatment of hypertension and displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . Barnidipine contains two chiral centres thus can have four possible enantiomers .
Synthesis Analysis
The synthesis process of Barnidipine Hydrochloride comprises several steps . It starts with reacting 3-hydroxypropionitrile with ketene dimer to obtain a compound, which then reacts with m-nitrobenzaldehyde to obtain another compound. This compound reacts with beta-amino ethyl crotonate to obtain a compound which is then hydrolyzed by an alkali to obtain another compound. This compound is resolved with a chiral organic base to obtain a compound which then reacts with benzyl pyrrole alcohol to obtain a compound. Finally, this compound is added in a chlorine hydride solution to obtain Barnidipine Hydrochloride .
Molecular Structure Analysis
The molecular structure of Barnidipine is C27H29N3O6 . The weight average is 491.544 and the monoisotopic weight is 491.205635666 .
Chemical Reactions Analysis
During the process development of Barnidipine Hydrochloride, four Barnidipine impurities were detected by high-performance liquid chromatography (HPLC) with an ordinary column . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, 1 H-NMR, and 13 C-NMR) .
Physical and Chemical Properties Analysis
Barnidipine is a small molecule . It has a chemical formula of C27H29N3O6 and an average weight of 491.544 .
Applications De Recherche Scientifique
Synthesis and Characterization
Barnidipine hydrochloride is a long-term dihydropyridine calcium channel blocker utilized in hypertension treatment. Research has focused on the synthesis and characterization of barnidipine impurities identified during its process development. These impurities were detected through high-performance liquid chromatography (HPLC) and subsequently identified, synthesized, and characterized by spectral data (MS, 1H-NMR, and 13C-NMR), contributing to quality control in barnidipine's manufacture (Cheng et al., 2014).
Analytical Method Development
The development of analytical methods for barnidipine in biological matrices is crucial for clinical pharmacokinetics and therapeutic drug monitoring. An LC-MS/MS method was optimized and validated for barnidipine's estimation in human plasma, adhering to regulatory guidelines. This method supports generic drug applications by offering a cost-effective solution for patient affordability and facilitates clinical research by providing a reliable analysis method for barnidipine (Talari & Kumar, 2019).
Pharmacological Effects
Studies on barnidipine's pharmacological effects have demonstrated its efficacy in reducing systemic hypertension. It is well-tolerated in various patient populations, including those with renal parenchymal hypertension. Barnidipine has shown to effectively lower blood pressure in these patients without causing significant adverse events, positioning it as a viable treatment option for hypertension management (Park et al., 2000).
Metabolic and Endothelial Effects
Research has also explored barnidipine's impact on metabolic parameters and endothelial function. A pilot study evaluating barnidipine's effects on atherogenesis, oxidative stress, and clotting activity found it to significantly reduce blood pressure and oxidative stress markers without adversely affecting the lipid profile, glucose homeostasis, or clotting/fibrinolytic status. This suggests barnidipine's potential for a neutral or beneficial impact on cardiovascular risk factors (Spirou et al., 2006).
Mécanisme D'action
Target of Action
Barnidipine-d4 Hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall and selectivity against cardiovascular L-type calcium channels .
Mode of Action
This compound is a lipophilic 1,4-dihydropyridine calcium antagonist . It is characterized by a slow onset of action and a strong and long-lasting binding to the L-type calcium channels . This interaction with its targets results in changes that lead to its antihypertensive effects.
Biochemical Pathways
The primary metabolic pathways in humans are:
Pharmacokinetics
The metabolism and pharmacokinetics of this compound were evaluated following single oral administration of a sustained release formulation (SR) capsule comprising of quick and slow release pellets to healthy male volunteers . The absorption of the SR formulation is slightly reduced but its bioavailability is comparable to that of the normal formulation .
Result of Action
This compound is used in the treatment of hypertension . It has been shown to possess equivalent antihypertensive efficacy to amlodipine and nitrendipine, but produced fewer class-specific side-effects . It also demonstrated clinical efficacy which is similar to that of atenolol, enalapril and hydrochlorothiazide .
Safety and Hazards
Barnidipine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Barnidipine-d4 Hydrochloride plays a significant role in biochemical reactions, particularly in the regulation of calcium channels. It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . This interaction with calcium channels is crucial for its antihypertensive effect.
Cellular Effects
The effects of this compound on cells are primarily related to its ability to block calcium channels. By inhibiting these channels, it reduces calcium influx into cells, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium into cells. This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
During the process development of this compound, four impurities were detected by high-performance liquid chromatography (HPLC) . These impurities were identified, synthesized, and subsequently characterized . This information is crucial for understanding the stability and degradation of this compound over time.
Propriétés
IUPAC Name |
5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-PKGTUVDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.